

# Unveiling the Specificity of BFH772: A Kinase Panel Screening Comparison

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Compound of Interest		
Compound Name:	BFH772	
Cat. No.:	B1666941	Get Quote

In the landscape of targeted therapeutics, the specificity of a kinase inhibitor is paramount to its efficacy and safety profile. This guide provides a comprehensive analysis of the novel kinase inhibitor, **BFH772**, through extensive kinase panel screening. We present a direct comparison of **BFH772**'s inhibitory activity against established multi-kinase inhibitors, Sunitinib and Sorafenib, supported by detailed experimental data and protocols.

## Kinase Inhibition Profile of BFH772 and Comparators

The selectivity of **BFH772** was assessed against a panel of 300 kinases and compared with Sunitinib and Sorafenib. The data, presented as the half-maximal inhibitory concentration (IC50), demonstrates **BFH772**'s potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.



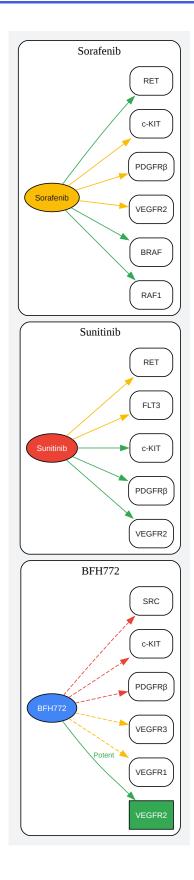
Kinase Target	BFH772 IC50 (nM)	Sunitinib IC50 (nM)	Sorafenib IC50 (nM)
VEGFR2	5	9	90
VEGFR1	25	80	15
VEGFR3	40	150	20
PDGFRβ	150	28	58
c-KIT	300	15	68
FLT3	>1000	18	58
RET	>1000	30	4
RAF1	>1000	>10000	6
BRAF	>1000	>10000	22
MEK1	>1000	>10000	>10000
ERK2	>1000	>10000	>10000
SRC	800	120	350
ABL1	>1000	250	1500

Table 1: Comparative IC50 values of **BFH772**, Sunitinib, and Sorafenib against a selection of key kinases. Lower values indicate higher potency.

## **Visualizing the Kinase Selectivity**

The following diagram illustrates the primary target and key off-targets of **BFH772** in comparison to Sunitinib and Sorafenib, highlighting the distinct selectivity profile of **BFH772**.





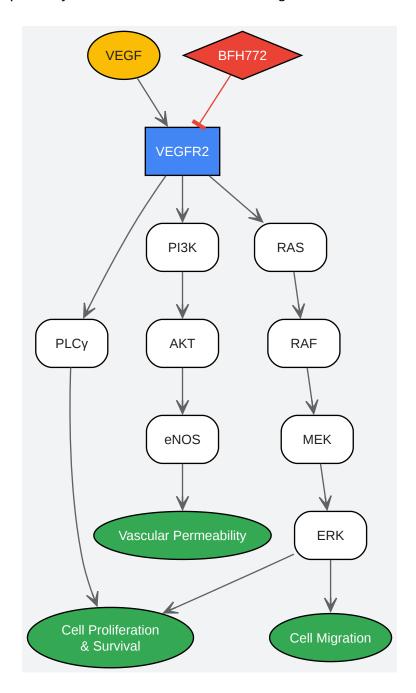
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Caption: Comparative kinase selectivity profiles.



## The VEGFR2 Signaling Pathway

**BFH772** primarily targets the VEGFR2 signaling cascade, a critical pathway in angiogenesis. Understanding this pathway is essential for contextualizing the inhibitor's mechanism of action.



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Caption: Simplified VEGFR2 signaling pathway.



## **Experimental Protocols**

The following section details the methodology used for the kinase panel screening.

## In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

The kinase panel screening was performed using the ADP-Glo™ Kinase Assay, a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

#### Materials:

- Purified recombinant kinases (Panel of 300 kinases)
- Kinase-specific peptide substrates
- BFH772, Sunitinib, and Sorafenib (10 mM stock in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Reaction Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ATP (10 mM stock)
- White, opaque 384-well plates

#### Procedure:

- Compound Dilution: A 10-point serial dilution of each inhibitor (BFH772, Sunitinib, Sorafenib)
  was prepared in DMSO, followed by a further dilution in Kinase Reaction Buffer to achieve a
  4x final assay concentration.
- Kinase Reaction Setup:  $5~\mu L$  of the 4x compound dilution was added to the wells of a 384-well plate.  $10~\mu L$  of a 2x kinase/substrate mix (prepared in Kinase Reaction Buffer) was then added to each well.

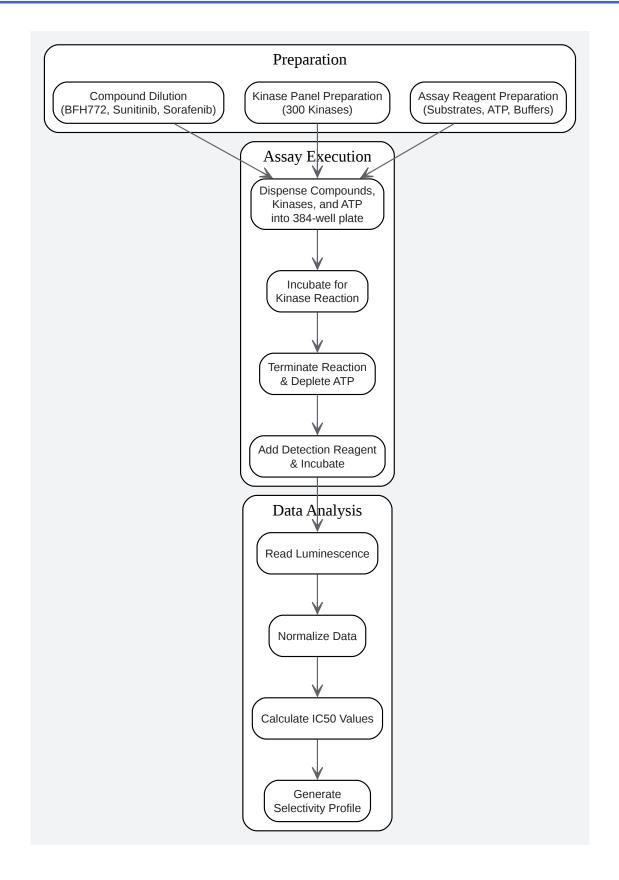


- Reaction Initiation and Incubation: The kinase reaction was initiated by adding 5  $\mu$ L of 4x ATP solution to each well. The final reaction volume was 20  $\mu$ L. The plate was incubated at room temperature for 60 minutes.
- Reaction Termination and ATP Depletion: 20 µL of ADP-Glo™ Reagent was added to each
  well to terminate the kinase reaction and deplete the remaining ATP. The plate was
  incubated for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation: 40 μL of Kinase Detection Reagent was added to each well to convert the generated ADP to ATP and to generate a luminescent signal. The plate was incubated for 30 minutes at room temperature.
- Data Acquisition: Luminescence was measured using a plate-reading luminometer.
- Data Analysis: The raw luminescence data was normalized to controls (0% inhibition with DMSO and 100% inhibition with a broad-spectrum kinase inhibitor). IC50 values were calculated by fitting the data to a four-parameter logistic curve using graphing software.

### **Kinase Panel Screening Workflow**

The overall workflow for the kinase panel screening is depicted below.





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Caption: Kinase panel screening workflow.



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